Cas no 2384281-11-0 ((9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate)

(9H-Fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate is a protected amine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group and a tetrahydroquinoline scaffold. The Fmoc moiety provides selective deprotection under mild basic conditions, making it valuable in peptide synthesis and solid-phase chemistry. The tetrahydroquinoline core offers structural rigidity, potentially enhancing binding affinity in medicinal chemistry applications. The aminomethyl side chain allows for further functionalization, enabling conjugation or derivatization for targeted molecular design. This compound is particularly useful in intermediate synthesis, where orthogonal protection strategies are required. Its stability under acidic conditions and compatibility with standard coupling reagents make it a practical choice for complex organic transformations.
(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate structure
2384281-11-0 structure
Product name:(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
CAS No:2384281-11-0
MF:C25H24N2O2
MW:384.470266342163
CID:6071945
PubChem ID:146049586

(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
    • 2384281-11-0
    • EN300-1665782
    • Inchi: 1S/C25H24N2O2/c26-15-17-7-5-13-24-18(17)12-6-14-27(24)25(28)29-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-5,7-11,13,23H,6,12,14-16,26H2
    • InChI Key: YLKIDWCVWOBLLW-UHFFFAOYSA-N
    • SMILES: O(C(N1C2C=CC=C(CN)C=2CCC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 384.183778013g/mol
  • Monoisotopic Mass: 384.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 559
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 55.6Ų

(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1665782-1.0g
(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
2384281-11-0
1g
$2068.0 2023-06-04
Enamine
EN300-1665782-0.5g
(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
2384281-11-0
0.5g
$1984.0 2023-06-04
Enamine
EN300-1665782-0.25g
(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
2384281-11-0
0.25g
$1902.0 2023-06-04
Enamine
EN300-1665782-250mg
(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
2384281-11-0
250mg
$1902.0 2023-09-21
Enamine
EN300-1665782-2500mg
(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
2384281-11-0
2500mg
$4052.0 2023-09-21
Enamine
EN300-1665782-10000mg
(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
2384281-11-0
10000mg
$8889.0 2023-09-21
Enamine
EN300-1665782-10.0g
(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
2384281-11-0
10g
$8889.0 2023-06-04
Enamine
EN300-1665782-0.1g
(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
2384281-11-0
0.1g
$1819.0 2023-06-04
Enamine
EN300-1665782-0.05g
(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
2384281-11-0
0.05g
$1737.0 2023-06-04
Enamine
EN300-1665782-5.0g
(9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate
2384281-11-0
5g
$5995.0 2023-06-04

Additional information on (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate

Introduction to (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS No. 2384281-11-0)

Chemical compounds play a pivotal role in the advancement of pharmaceuticals and biotechnology. Among these, (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS No. 2384281-11-0) stands out as a compound of significant interest due to its unique structural and functional properties. This compound, characterized by its complex molecular architecture, has garnered attention in recent years for its potential applications in medicinal chemistry and drug development.

The molecular structure of (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate consists of a fluorene moiety linked to a tetrahydroquinoline core. The presence of an amino methyl group at the 5-position of the tetrahydroquinoline ring introduces a versatile site for further chemical modification, making it a valuable scaffold for the synthesis of novel bioactive molecules. This structural feature has been exploited in various research endeavors aimed at developing innovative therapeutic agents.

In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various biological pathways. The tetrahydroquinoline scaffold is particularly noteworthy due to its ability to interact with a wide range of biological targets, including enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases. The fluorene group appended to the tetrahydroquinoline core enhances the solubility and bioavailability of the compound, making it an attractive candidate for further pharmacological investigation.

One of the most compelling aspects of (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate is its potential as a lead compound for drug discovery. Researchers have leveraged its structural flexibility to design derivatives with enhanced binding affinity and selectivity towards specific biological targets. For instance, studies have demonstrated that modifications at the amino methyl position can significantly alter the pharmacokinetic properties of the compound, leading to improved drug-like characteristics.

The field of medicinal chemistry has seen significant advancements in the use of computational methods to predict and optimize the properties of bioactive molecules. Molecular modeling techniques have been employed to explore the interactions between (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate and its target proteins. These studies have provided valuable insights into the structural requirements for effective binding and have guided the design of more potent and selective inhibitors.

Moreover, the compound's potential in therapeutic applications has been highlighted in several preclinical studies. Research has shown that derivatives of this scaffold exhibit promising activity against various disease models. For example, studies on tetrahydroquinoline-based compounds have revealed their efficacy in inhibiting kinases involved in cancer progression. The presence of the fluorene group has been shown to enhance the metabolic stability and oral bioavailability of these derivatives, making them suitable for clinical development.

The synthesis of (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. The process typically begins with the functionalization of fluorene derivatives followed by the introduction of the tetrahydroquinoline core through cyclization reactions. The amino methyl group is then incorporated via nucleophilic substitution or other suitable methods. Each step is carefully optimized to ensure high yield and purity, which are crucial for subsequent pharmacological evaluations.

In conclusion, (9H-fluoren-9-yl)methyl 5-(aminomethyl)-1,2,3,4-tetrahydroquinoline-1-carboxylate represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and versatile chemical properties make it an excellent scaffold for developing novel therapeutic agents. As research in this field continues to evolve, it is likely that this compound will play an increasingly important role in addressing some of the most pressing challenges in medicine today.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd